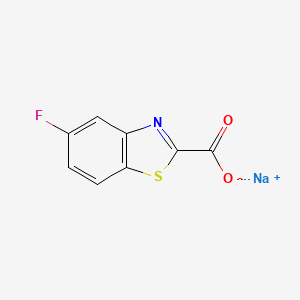

Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate

Description

Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate (CAS: 1909328-01-3, MDL: MFCD29907210) is a fluorinated heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 5-position and a carboxylate group at the 2-position . The sodium salt form enhances water solubility compared to its carboxylic acid counterpart, making it advantageous for pharmaceutical and biochemical applications. Its structure combines the electron-withdrawing effects of fluorine with the aromatic thiazole system, influencing reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

sodium;5-fluoro-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2S.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHCHYNRSGHEHR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FNNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909328-01-3 | |

| Record name | sodium 5-fluoro-1,3-benzothiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-Fluoro-1,3-Benzothiazole-2-Carboxylic Acid

Reagents and Conditions :

- 2-Amino-4-fluorobenzenethiol (1.0 equiv) reacts with triphosgene (0.33 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere.

- The intermediate 2-chloro-5-fluoro-1,3-benzothiazole is hydrolyzed using aqueous sodium hydroxide (2.0 M) at reflux for 6 hours to yield the carboxylic acid.

Mechanistic Insights :

Triphosgene acts as a carbonyl donor, facilitating cyclization by forming the thiazole ring. Hydrolysis of the chloride intermediate under basic conditions generates the carboxylic acid, which is protonated upon acidification (pH ≈ 2–3) and isolated via filtration.

Yield and Purity :

- Cyclization step: ~65% yield (crude).

- Hydrolysis: ~80% yield after recrystallization (ethanol/water).

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | Triphosgene, THF | 0–5°C | 2 h | 65% |

| Hydrolysis | NaOH (2.0 M) | Reflux | 6 h | 80% |

Formation of Sodium Salt

The carboxylic acid is neutralized with sodium hydroxide (1.0 equiv) in ethanol at 25°C, followed by solvent evaporation and recrystallization from hot isopropanol to obtain the sodium salt. The final product is characterized by a purity of ≥95% (HPLC).

Oxidation of 5-Fluoro-1,3-Benzothiazole-2-Carbaldehyde

This method leverages the oxidation of an aldehyde precursor to introduce the carboxylate functionality.

Synthesis of 5-Fluoro-1,3-Benzothiazole-2-Carbaldehyde

Reagents and Conditions :

- 2-Amino-4-fluorobenzenethiol (1.0 equiv) reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under Vilsmeier-Haack conditions to form the aldehyde.

- The reaction is conducted at 0°C for 30 minutes, followed by gradual warming to 25°C over 2 hours.

Mechanistic Insights :

The Vilsmeier reagent (generated from DMF and POCl₃) facilitates formylation at the ortho position relative to the thiol group, yielding the aldehyde after aqueous workup.

Oxidation to Carboxylic Acid

Reagents and Conditions :

- The aldehyde is oxidized using potassium permanganate (KMnO₄) in a mixed solvent system (water:acetone, 3:1) at 60°C for 4 hours.

- Acidification with hydrochloric acid (HCl) precipitates the carboxylic acid, which is purified via recrystallization (ethanol).

Yield and Purity :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Aldehyde Formation | DMF, POCl₃ | 0–25°C | 2.5 h | 70% |

| Oxidation | KMnO₄, H₂O/acetone | 60°C | 4 h | 75% |

Sodium Salt Preparation

The carboxylic acid is dissolved in ethanol and treated with sodium bicarbonate (1.1 equiv) at 50°C. The sodium salt precipitates upon cooling and is dried under vacuum.

Direct Carboxylation via Metal-Mediated Reactions

Direct carboxylation offers a streamlined route to introduce the carboxylate group without intermediate functionalization.

Directed Ortho-Metalation

Reagents and Conditions :

- 5-Fluoro-1,3-benzothiazole (1.0 equiv) is treated with lithium diisopropylamide (LDA, 1.2 equiv) in THF at –78°C for 1 hour.

- The lithiated intermediate is quenched with dry ice (CO₂) to form the carboxylic acid, which is neutralized with sodium hydroxide.

Yield and Purity :

- Lithiation-carboxylation: ~60% yield (crude).

- Final sodium salt: ≥90% purity after recrystallization.

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Lithiation | LDA, THF | –78°C | 1 h | – |

| Carboxylation | CO₂ | –78°C → 25°C | 12 h | 60% |

Industrial-Scale Synthesis Considerations

Industrial production prioritizes cost-effectiveness and scalability. Key optimizations include:

- Continuous Flow Reactors : Enhance reaction control and reduce processing time for cyclization and oxidation steps.

- Green Solvents : Replacement of THF with cyclopentyl methyl ether (CPME) in large-scale lithiation reactions.

- Purification : Use of simulated moving bed (SMB) chromatography to achieve >99% purity for pharmaceutical-grade material.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Condensation-Cyclization | High purity, scalable | Multi-step process | 65–80% |

| Aldehyde Oxidation | Simple oxidation step | Requires aldehyde precursor | 70–75% |

| Direct Carboxylation | Fewer steps | Low-temperature requirements | 60% |

Chemical Reactions Analysis

Types of Reactions: Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Electrophilic substitution: The fluorine atom in the benzothiazole ring can be substituted by other electrophiles under appropriate conditions.

Nucleophilic substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

Common Reagents and Conditions:

Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Nucleophilic substitution: Reagents such as alcohols, amines, and thiols can be used under acidic or basic conditions.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products:

Electrophilic substitution: Products include halogenated, nitrated, and sulfonated derivatives.

Nucleophilic substitution: Products include esters, amides, and thioesters.

Oxidation and reduction: Products include sulfoxides, sulfones, and reduced benzothiazole derivatives.

Scientific Research Applications

Biology and Medicine: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent . Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, sodium 5-fluoro-1,3-benzothiazole-2-carboxylate is used in the production of dyes, pigments, and polymers . Its unique chemical properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of sodium 5-fluoro-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The fluorine atom enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways . The carboxylate group can form hydrogen bonds and ionic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between sodium 5-fluoro-1,3-benzothiazole-2-carboxylate and related compounds:

Electronic and Solubility Comparisons

Heteroatom Effects :

- Benzothiazole vs. Benzoxazole : Replacing sulfur (benzothiazole) with oxygen (benzoxazole) reduces aromatic electron density, altering redox behavior and binding affinity in biological systems. Benzothiazoles generally exhibit stronger π-stacking interactions due to sulfur's polarizability .

- Benzothiazole vs. Benzimidazole : Benzimidazole's dual nitrogen atoms increase basicity, enabling protonation at physiological pH, whereas benzothiazoles remain neutral. This impacts membrane permeability and target engagement .

- Solubility: The sodium carboxylate derivative shows superior aqueous solubility (>50 mg/mL) compared to the free acid (≤5 mg/mL) and ethyl ester (insoluble in water), critical for intravenous formulations .

Biological Activity

Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom in the benzothiazole ring, which enhances its biological activity compared to other halogenated derivatives. The unique structure allows for various chemical reactions, including electrophilic and nucleophilic substitutions, contributing to its reactivity and potential therapeutic effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. It has been shown to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth .

- Antiviral Activity : Research indicates that this compound may inhibit viral replication by targeting viral enzymes or cellular receptors involved in the viral life cycle .

- Anticancer Activity : The compound demonstrates significant cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) as low as 16 µg/mL for S. aureus, indicating strong antibacterial potential .

- Anticancer Properties : In vitro studies on lung cancer A-549 cells revealed that at concentrations as low as 10 µM, this compound induced apoptosis in approximately 40% of cancer cells while remaining non-toxic to healthy cells. This selectivity highlights its potential as a targeted cancer therapy .

- Antiviral Activity : A recent investigation demonstrated that the compound effectively inhibited the replication of influenza virus in vitro, suggesting its potential use in antiviral therapies.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other halogenated benzothiazoles:

| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Sodium 5-chloro-1,3-benzothiazole-2-carboxylate | Moderate | Low | Moderate |

| Sodium 5-bromo-1,3-benzothiazole-2-carboxylate | Low | Low | Low |

Q & A

Q. What are the recommended synthetic routes for Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate in laboratory settings?

The synthesis typically involves two steps:

- Step 1: Preparation of the carboxylic acid precursor, 5-fluoro-1,3-benzothiazole-2-carboxylic acid, via cyclization of substituted aniline derivatives using reagents like phosphorus oxychloride (POCl₃) or Lawesson’s reagent to form the benzothiazole core .

- Step 2: Conversion to the sodium salt by treating the acid with a stoichiometric equivalent of sodium hydroxide or sodium bicarbonate in aqueous or methanol solvent systems. The carboxylate group enhances water solubility, critical for downstream applications . Key Considerations: Optimize reaction pH (8–10) to avoid hydrolysis of the benzothiazole ring. Purification via recrystallization or column chromatography is recommended.

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C5, carboxylate at C2). The fluorine atom induces distinct deshielding in adjacent protons .

- X-ray Crystallography: For unambiguous structural confirmation. Programs like SHELXL (via SHELX suite) are widely used for refinement, particularly for resolving hydrogen-bonding networks in crystalline forms .

- HPLC-MS: To assess purity (>95%) and detect trace impurities (e.g., unreacted acid precursor) .

Q. What are the solubility and stability profiles of this compound?

- Solubility: Highly soluble in polar solvents (water, DMSO, methanol) due to the carboxylate group. Limited solubility in nonpolar solvents (e.g., hexane, chloroform) .

- Stability: Stable at room temperature in dry, dark conditions. Prolonged exposure to acidic media (pH < 5) may hydrolyze the benzothiazole ring. Store under inert atmosphere (N₂/Ar) .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., bacterial topoisomerases or kinases). The fluorine atom’s electronegativity and carboxylate’s charge enhance binding affinity to polar residues .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity in nucleophilic substitution or photochemical reactions .

Q. What strategies resolve discrepancies in reported CAS numbers (e.g., 1909328-01-3 vs. 1955540-41-6) for this compound?

- Analytical Cross-Validation: Compare spectral data (NMR, IR) and synthetic pathways across literature sources. For example, and cite distinct CAS numbers, suggesting potential batch-specific variations or registration errors.

- Batch Tracing: Review supplier documentation (e.g., SynQuest or MedChemExpress) to correlate synthesis routes with CAS identifiers .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects: The C5-fluorine withdraws electron density, activating the benzothiazole ring for electrophilic substitution at C4/C6 positions.

- Applications: Suzuki-Miyaura coupling with aryl boronic acids to introduce functional groups (e.g., -NO₂, -NH₂) for drug discovery . Example Protocol: React with Pd(PPh₃)₄, K₂CO₃, and aryl boronic acid in DMF/H₂O (80°C, 12h). Monitor via TLC .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.